molecular formula C18H19NO4 B10978992 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide

Cat. No.: B10978992
M. Wt: 313.3 g/mol
InChI Key: LYNBXZYYLXXOMH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide: is an organic compound characterized by the presence of a benzodioxin ring fused to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Amidation Reaction: The benzodioxin derivative is then reacted with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide compound.

The reaction conditions often involve:

    Solvent: Dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to reflux conditions.

    Catalysts: Bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The benzodioxin ring system is known for its bioactivity, which can be harnessed in drug design.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can form hydrogen bonds and hydrophobic interactions with active sites, while the phenoxybutanamide chain can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide stands out due to its phenoxybutanamide chain, which can impart unique chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide

InChI

InChI=1S/C18H19NO4/c1-2-15(23-14-6-4-3-5-7-14)18(20)19-13-8-9-16-17(12-13)22-11-10-21-16/h3-9,12,15H,2,10-11H2,1H3,(H,19,20)

InChI Key

LYNBXZYYLXXOMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=CC=C3

Origin of Product

United States

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